3-(Benzyloxy)propanal 3-(Benzyloxy)propanal
Brand Name: Vulcanchem
CAS No.: 19790-60-4
VCID: VC21107484
InChI: InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2
SMILES: C1=CC=C(C=C1)COCCC=O
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

3-(Benzyloxy)propanal

CAS No.: 19790-60-4

Cat. No.: VC21107484

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)propanal - 19790-60-4

Specification

CAS No. 19790-60-4
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name 3-phenylmethoxypropanal
Standard InChI InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2
Standard InChI Key ANSYAMHYCYOWAW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCCC=O
Canonical SMILES C1=CC=C(C=C1)COCCC=O

Introduction

Physical and Chemical Properties

3-(Benzyloxy)propanal is characterized by specific physical and chemical properties that make it valuable for various applications. The compound is identified by the CAS number 19790-60-4 and has a molecular formula of C10H12O2 with a molecular weight of 164.201 g/mol . The compound features a benzyloxy group attached to a propanal structure, creating a unique reactive profile.

Physical Properties

The physical characteristics of 3-(Benzyloxy)propanal are summarized in the following table:

PropertyValue
Molecular Weight164.201 g/mol
Density1.0±0.1 g/cm³
Boiling Point262.6±15.0 °C at 760 mmHg
Flash Point111.7±13.9 °C
Exact Mass164.083725
LogP1.99
Vapor Pressure0.0±0.5 mmHg at 25°C
Index of Refraction1.503

These physical properties demonstrate that 3-(Benzyloxy)propanal is a relatively stable compound with a high boiling point, making it suitable for various chemical reactions under elevated temperatures .

Chemical Structure and Identifiers

The chemical structure of 3-(Benzyloxy)propanal includes an aldehyde group and a benzyloxy moiety. The compound can be identified through various systematic nomenclature systems:

IdentifierValue
IUPAC Name3-phenylmethoxypropanal
InChIInChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2
InChI KeyANSYAMHYCYOWAW-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)COCCC=O
CAS Number19790-60-4

The compound's structure features a benzene ring connected to an oxygen atom, which links to a three-carbon chain terminated by an aldehyde group. This unique arrangement contributes to its reactivity and applications in organic synthesis.

Synthesis Methods

The synthesis of 3-(Benzyloxy)propanal can be accomplished through various methods, with the most common approach involving the oxidation of 3-(Benzyloxy)propan-1-ol.

Oxidation of 3-(Benzyloxy)propan-1-ol

One established method involves the oxidation of 3-(Benzyloxy)propan-1-ol using pyridinium chlorochromate (PCC) as an oxidizing agent, with sodium acetate serving as a buffer. This approach typically yields a high percentage of the desired aldehyde product.

Chemical Reactions

3-(Benzyloxy)propanal demonstrates versatile reactivity due to the presence of both aldehyde and benzyloxy functional groups. The compound participates in various reaction types, making it valuable in organic synthesis.

Oxidation Reactions

The aldehyde group of 3-(Benzyloxy)propanal can undergo oxidation to form the corresponding carboxylic acid, 3-(Benzyloxy)propanoic acid. This oxidation typically employs reagents such as potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction Reactions

3-(Benzyloxy)propanal can be reduced to form 3-(Benzyloxy)propanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction targets the aldehyde functionality while leaving the benzyloxy group intact.

Substitution Reactions

The compound can participate in nucleophilic substitution reactions where the benzyloxy group may be replaced by other nucleophiles under appropriate conditions. The specific products formed depend on the nucleophile employed in the reaction.

Applications in Medicinal Chemistry

3-(Benzyloxy)propanal has significant applications in medicinal chemistry, primarily serving as a key intermediate in pharmaceutical synthesis.

Anticancer Agent Development

Research has demonstrated that derivatives of 3-(Benzyloxy)propanal can exhibit significant cytotoxic activity against cancer cell lines. Modifications to the compound's structure have led to the development of new agents that specifically target cancer pathways.

Prodrug Development

The compound has been investigated for its potential use in prodrug development. Its structure can be modified to enhance bioavailability and reduce toxicity of active pharmaceutical ingredients.

Antimicrobial Research

Recent studies have evaluated the antimicrobial activity of several benzyloxy aldehydes, including 3-(Benzyloxy)propanal. Results indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The following table summarizes the antimicrobial efficacy of 3-(Benzyloxy)propanal against various bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings highlight the potential of 3-(Benzyloxy)propanal as a lead compound for developing new antimicrobial agents.

Applications in Material Science

In material science, 3-(Benzyloxy)propanal is utilized in the synthesis of polymers and resins. Its ether functional group enables cross-linking reactions, which are essential for creating durable materials.

Polymer Synthesis

The compound can be incorporated into polymer backbones to enhance mechanical properties and thermal stability. The benzyloxy group provides opportunities for additional modifications and cross-linking within the polymer structure.

Coatings and Adhesives

Due to its reactivity, 3-(Benzyloxy)propanal is employed in formulating coatings and adhesives that require specific performance characteristics. The aldehyde functionality allows for reactions with various nucleophiles, enabling the creation of specialized materials with tailored properties.

3-(Benzyloxy)propanal serves valuable functions in analytical chemistry, particularly as a standard reference compound in chromatographic techniques.

Standard Reference Material

The compound's unique chemical structure makes it suitable for use as a standard for quantifying other compounds during analysis. Its well-defined properties allow for reliable calibration in analytical instruments.

Method Development

Biochemical Research Applications

The compound has demonstrated promise in biochemical research, particularly in studies involving enzyme interactions and metabolic pathways.

Enzyme Substrate Studies

Investigations have revealed that 3-(Benzyloxy)propanal can act as a substrate for specific enzymes, providing insights into metabolic processes. These studies contribute to our understanding of enzymatic mechanisms and potential therapeutic interventions.

Enzymatic Resolution Studies

In studies focusing on the enzymatic resolution of racemic mixtures, 3-(Benzyloxy)propanal has been employed as a substrate. Results have shown that specific enzymes can selectively convert one enantiomer over another, demonstrating the compound's utility in asymmetric synthesis and its biological relevance in producing chiral molecules.

Cell Culture Applications

The compound has been utilized in cell culture studies to assess cellular responses to chemical stimuli. These applications contribute to our understanding of cellular metabolism and response mechanisms.

Comparative Analysis

To better understand the significance of 3-(Benzyloxy)propanal, it is valuable to compare it with structurally similar compounds.

Comparison with Related Compounds

CompoundKey DifferencesSimilarities
3-BenzyloxypropionaldehydeAlternative name for the same compoundIdentical structure and properties
3-Benzyloxy-1-propanolContains alcohol group instead of aldehydeSame carbon skeleton and benzyloxy group
3-(3-Benzyloxy-4-methoxyphenyl)propanalAdditional methoxy substituent on phenyl ringContains both benzyloxy and aldehyde groups

The uniqueness of 3-(Benzyloxy)propanal stems from its combination of an aldehyde group and a benzyloxy group, enabling participation in a wide range of chemical reactions. This versatility contributes to its value in organic synthesis and various research applications.

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